molecular formula C10H11F3N2O B1672900 Fluometuron CAS No. 2164-17-2

Fluometuron

Cat. No. B1672900
CAS RN: 2164-17-2
M. Wt: 232.2 g/mol
InChI Key: RZILCCPWPBTYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluometuron is a soil-applied herbicide used to control annual grasses and broad-leaved weeds. It was approved for use on cotton and sugarcane crops in the United States in 1974, but since 1986 it is only approved for use on cotton .


Molecular Structure Analysis

Fluometuron has the molecular formula C10H11F3N2O. Its average mass is 232.202 Da and its monoisotopic mass is 232.082352 Da . It’s a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas that is urea in which one of the nitrogens is substituted by a 3-(trifluoromethyl)phenyl group while the other is substituted by two methyl groups .


Chemical Reactions Analysis

Phototransformation of Fluometuron in natural sunlight was investigated in neutral Milli-Q water and in synthetic waters containing either fulvic acids, nitrate ions or both in order to mimic reactions taking place in aquatic environments .


Physical And Chemical Properties Analysis

Fluometuron has a density of 1.3±0.1 g/cm3, a boiling point of 323.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 56.6±3.0 kJ/mol and its flash point is 149.6±27.9 °C .

Scientific Research Applications

Herbicide Behavior and Soil Interaction

Fluometuron is primarily recognized for its use as a preemergence herbicide, especially in cotton cultivation. Its interaction with soil plays a significant role in its effectiveness and environmental impact. For example, a study by (Essington, Tyler, & Wilson, 1995) demonstrated that fluometuron's distribution and leaching in soil are influenced by factors like soil organic carbon content and tillage practices. Similarly, (Zablotowicz, Locke, Gaston, & Bryson, 2000) found that fluometuron degradation varies with soil depth and tillage, impacting its persistence and environmental fate.

Sorption and Degradation

The sorption and degradation of fluometuron in soil are critical for understanding its environmental footprint. (Gaston, Boquet, & Bosch, 2003) highlighted how these processes are affected by tillage and cover crops. In another context, (Gámiz, Celis, Hermosín, & Cornejo, 2010) explored using organoclays as soil amendments to enhance fluometuron retention and minimize environmental impact.

Cotton Cultivation and Environmental Considerations

Fluometuron's applications extend beyond its herbicidal properties. Studies such as (Brown, Hayes, Tyler, & Mueller, 1996) and (Snipes & Byrd, 1994) have investigated its impact on cotton yield and fruiting characteristics. These studies offer insights into the compound's broader agricultural implications, particularly in cotton production.

Runoff and Leaching

Understanding the runoff and leaching of fluometuron is essential for assessing its environmental impact. Research by (Potter et al., 2006) focused on the runoff of fluometuron in different tillage systems under varying rainfall intensities, providing important data on how this herbicide moves through agricultural landscapes.

Soil Solution Dynamics

The dynamics of fluometuron in soil solution are crucial for understanding its efficacy. (Patterson, Buchanan, Walker, & Patterson, 1982) studied the variable concentration of fluometuron in the soil solution of different soils and its correlation with the control of broadleaf weed species, shedding light on the compound's behavior in various soil types.

Photolysis and Electroanalytical Studies

The photolysis of fluometuron, its transformation under natural sunlight, and its interactions with water constituents were explored by (Halladja et al., 2007). Additionally, (Demir et al., 2021) developed an electroanalytical method for fluometuron determination, highlighting the advancements in detection and analysis technologies for this herbicide.

Crop Rotation Studies

Investigating the impact of fluometuron on crop rotation, (York, 1993) conducted a study to determine fluometuron's carryover potential to peanuts following its application in cotton. This study is essential for understanding the implications of fluometuron use in crop rotation systems.

Microbial Degradation

Understanding the microbial degradation of fluometuron is crucial for assessing its environmental persistence. (Rickard & Camper, 1978) conducted a study on fluometuron degradation by the fungus Rhizoctonia solani, providing insights into the biological pathways involved in breaking down this herbicide.

Residual Levels in Soils

The study of residual levels of fluometuron in soils under continuous cotton production by (Rogers et al., 1986) is important for understanding the long-term environmental impact and persistence of fluometuron in agricultural soils.

Impact on Cotton Development

(Guthrie & York, 1989) explored the effects of fluometuron application on cotton development, yield, and fiber quality, contributing to the knowledge of how this herbicide influences the agronomic aspects of cotton cultivation.

Safety And Hazards

Fluometuron is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at the European level for the pesticide active substance Fluometuron . The approval of Fluometuron is restricted to uses as a herbicide on cotton . Future research may focus on the remediation of soils contaminated by Fluometuron .

properties

IUPAC Name

1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILCCPWPBTYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020628
Record name Fluometuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluometuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7842
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

approx. 280 °C @ 760 mm Hg
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.39 g/cu cm (20 °C)
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluometuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7842
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

THE PRIMARY SITE OF FLUOMETURON ACTION IS INHIBITION OF THE HILL REACTION. THIS INVOLVES THE OXYGEN EVOLUTION SITE IN THE PHYTOSYSTEM II. THE INHIBITION PREVENTS THE FORMATION OF ATP & NADPH WHICH ARE NECESSARY FOR CARBON DIOXIDE FIXATION.
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fluometuron

Color/Form

White crystals, Colorless crystals

CAS RN

2164-17-2
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluometuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluometuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluometuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluometuron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOMETURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296378G1S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/
Record name FLUOMETURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16131
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOMETURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Using the amount of 3-trifluoromethylaniline and N,N-dimethylurea indicated in Example 4, but using the mother liquor from Example 4 instead of pure 1,2,4-trichlorobenzene as the diluent and using 11.4 g (0.25 mol) of dimethylamine, 4.8 g of N-(3-trichloromethylphenyl)-N',N'-dimethylurea, i.e. 83% of theory, having a melting point of 160° to 161° C. and a purity of 99.7% were obtained in the manner described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Name
N-(3-trichloromethylphenyl)-N',N'-dimethylurea
Quantity
4.8 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluometuron
Reactant of Route 2
Reactant of Route 2
Fluometuron
Reactant of Route 3
Reactant of Route 3
Fluometuron
Reactant of Route 4
Reactant of Route 4
Fluometuron
Reactant of Route 5
Reactant of Route 5
Fluometuron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluometuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.